molecular formula C15H23N5O B2541597 2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde CAS No. 865660-48-6

2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde

Cat. No.: B2541597
CAS No.: 865660-48-6
M. Wt: 289.383
InChI Key: WZTGLILZTYIPPG-UHFFFAOYSA-N
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Description

2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde is a heterocyclic compound with a pyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of amino and piperidino groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable aldehyde with a guanidine derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields. Additionally, purification processes like recrystallization or chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and piperidino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are utilized in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • 2-Amino-4,6-dihydroxypyrimidine
  • 2-Amino-4,6-dichloropyrimidine
  • 2-Amino-4,6-diarylpyrimidine

Comparison: Compared to these similar compounds, 2-Amino-4,6-dipiperidino-5-pyrimidinecarbaldehyde is unique due to the presence of piperidino groups, which enhance its chemical reactivity and potential biological activities. The structural differences also influence its solubility, stability, and overall pharmacokinetic properties, making it a distinct and valuable compound for various applications.

Properties

IUPAC Name

2-amino-4,6-di(piperidin-1-yl)pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O/c16-15-17-13(19-7-3-1-4-8-19)12(11-21)14(18-15)20-9-5-2-6-10-20/h11H,1-10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTGLILZTYIPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=NC(=N2)N)N3CCCCC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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